molecular formula C11H11NO6 B11764165 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid

2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid

Cat. No.: B11764165
M. Wt: 253.21 g/mol
InChI Key: VVFBQYHRHLVHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid (CAS: 383135-76-0) features a phenyl ring substituted with an ethoxycarbonyl group (-OCO₂Et) at position 2 and a nitro (-NO₂) group at position 3. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring (Fig. 1). Molecular Formula: C₁₀H₁₁NO₅; Molecular Weight: 225.2 g/mol .

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

2-(2-ethoxycarbonyl-5-nitrophenyl)acetic acid

InChI

InChI=1S/C11H11NO6/c1-2-18-11(15)9-4-3-8(12(16)17)5-7(9)6-10(13)14/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

VVFBQYHRHLVHLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid typically involves the nitration of ethyl phenylacetate followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-5-nitrophenylacetic acid.

    Substitution: Various substituted phenylacetic acids.

    Hydrolysis: 2-(2-(Carboxy)-5-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The compound’s properties and reactivity are influenced by the positions and nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Data on Structural Analogs
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Ethoxy-5-nitrophenyl)acetic acid 383135-76-0 -OCO₂Et (2), -NO₂ (5) C₁₀H₁₁NO₅ 225.2 Discontinued commercial status
(2-Methoxy-5-nitrophenyl)acetic acid 51073-04-2 -OMe (2), -NO₂ (5) C₉H₉NO₅ 211.17 Higher solubility due to smaller substituent
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate Not provided -OH (2), -NO₂ (5) C₁₀H₁₁NO₅ 225.2 Pharmaceutical intermediate
2-(2-Chloro-5-nitrophenyl)acetic acid 37777-70-1 -Cl (2), -NO₂ (5) C₈H₆ClNO₄ 215.6 Enhanced electrophilicity due to -Cl
5-Methoxy-2-nitrophenylacetic Acid 20876-29-3 -OMe (5), -NO₂ (2) C₉H₉NO₅ 211.17 Positional isomerism alters reactivity

Research Findings and Industrial Relevance

  • Synthetic Utility : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is synthesized via nitration and esterification steps, highlighting methods applicable to related compounds .
  • Commercial Status : The target compound (383135-76-0) is marked as discontinued, suggesting challenges in synthesis, stability, or market demand compared to analogs like the methoxy derivative .
  • Pharmaceutical Potential: Analogous nitro-aromatic acetic acids are intermediates in bioactive molecules, underscoring the importance of substituent tuning for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.